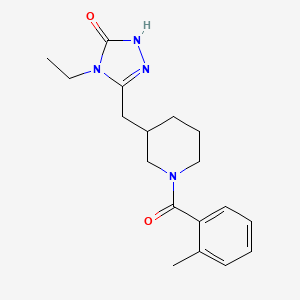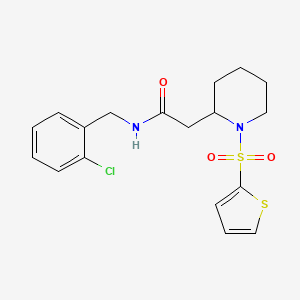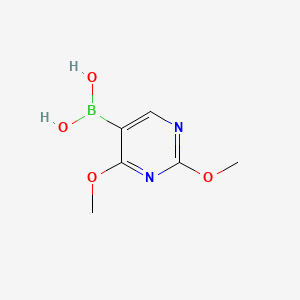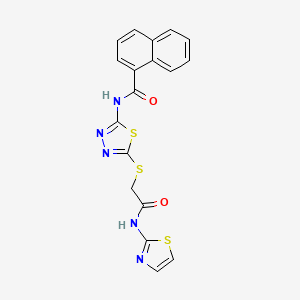![molecular formula C16H17BrN4O2 B2354516 5-Bromo-2-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine CAS No. 2379978-19-3](/img/structure/B2354516.png)
5-Bromo-2-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine is a novel compound with potential applications in various fields of research and industry. This compound is characterized by its unique structure, which includes a bromopyrimidine moiety, a piperidine ring, and a pyridine ring. The molecular formula of this compound is C18H19BrN4O, and it has a molecular weight of 387.281.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine typically involves the reaction of 5-bromopyrimidine with piperidine and pyridine derivatives under specific conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM), and catalysts like palladium on carbon (Pd/C) or copper iodide (CuI). The reaction is usually carried out at elevated temperatures, ranging from 80°C to 120°C, and may require inert atmosphere conditions to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the bromopyrimidine moiety can be substituted with other functional groups using nucleophilic substitution reactions. .
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, anhydrous conditions.
Substitution: NaN3, KCN, polar aprotic solvents like DMF or DMSO
Major Products
The major products formed from these reactions include oxides, reduced derivatives, and substituted analogs of the original compound .
Scientific Research Applications
5-Bromo-2-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 5-Bromo-2-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases, thereby affecting signal transduction pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
2-(5-Bromopyrimidin-2-yl)oxazole: Shares the bromopyrimidine moiety but differs in the rest of the structure.
N-[[4-(5-Bromopyrimidin-2-yl)oxy-3-methyl-phenyl]carbamoyl]-2-dimethylamino-benzamide: Contains a similar bromopyrimidine group but has different functional groups attached.
4-[[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]benzonitrile: Similar structure with a benzonitrile group instead of a pyridine ring.
Uniqueness
The uniqueness of 5-Bromo-2-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
[4-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN4O2/c17-14-9-19-16(20-10-14)23-11-12-3-7-21(8-4-12)15(22)13-1-5-18-6-2-13/h1-2,5-6,9-10,12H,3-4,7-8,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWTFHSFUOXNYOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=NC=C(C=N2)Br)C(=O)C3=CC=NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-nitro-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2354433.png)


![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2354436.png)

![1-((4-chlorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2354439.png)
![3-chloro-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2354442.png)
![1-[3-(Bromomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B2354445.png)


![2-{4-[(4-Cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2354453.png)
![2-(2-acetamido-1,3-thiazol-4-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B2354454.png)
![4-[4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2354455.png)
![4-[2-Fluoro-4-(2-nitroethenyl)phenyl]morpholine](/img/structure/B2354456.png)
